4-(2-Amino-6-chlorophenyl)piperazin-2-one
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Overview
Description
4-(2-Amino-6-chlorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activity: Research on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds related to 4-(2-Amino-6-chlorophenyl)piperazin-2-one, demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Allosteric Enhancer of the A1 Adenosine Receptor
- Allosteric Enhancement: A study developed a series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers of the A1-adenosine receptor, highlighting the role of similar compounds in receptor modulation (Romagnoli et al., 2008).
Anticancer Activities
- Antitumor Activity Against Breast Cancer Cells: 1,2,4-triazine derivatives bearing piperazine amide moiety, structurally related to this compound, were synthesized and evaluated for potential anticancer activities. Some derivatives exhibited promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Melanocortin-4 Receptor Antagonist
- Antagonist for Melanocortin-4 Receptor: A study identified a compound structurally related to this compound as a potent antagonist of the melanocortin-4 receptor. This compound showed good oral bioavailability and promoted food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols
- Antitumor DNA Methylation Effect: Piperazine-based tertiary amino alcohols and their dihydrochlorides, similar in structure to this compound, were synthesized and evaluated for their effect on tumor DNA methylation processes (Hakobyan et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that piperazine derivatives, which share a similar structure, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
It is known that indole derivatives, which share a similar structure, have diverse biological activities .
Action Environment
It is known that the compound is a powder at room temperature , which could potentially influence its stability under different environmental conditions.
Properties
IUPAC Name |
4-(2-amino-6-chlorophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEKYBBEDXQHJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.